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Compound Name: H-Cys-Ser-Pro-Gly-Ala-Lys-OH

Cat. No.: B15571103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for

validating the binding specificity of the peptide CSPGAK to the mannose receptor, CD206. The

objective is to offer a clear, data-driven overview to aid in the assessment of this interaction for

research and therapeutic development.

Introduction to CSPGAK and CD206
The peptide CSPGAK, also known as mUNO, has been identified as a promising ligand for

targeting CD206 (Macrophage Mannose Receptor 1, MRC1).[1][2][3][4][5] CD206 is a C-type

lectin receptor predominantly expressed on the surface of M2-like tumor-associated

macrophages (TAMs), which are implicated in tumor immunosuppression, angiogenesis, and

metastasis. The specific binding of CSPGAK to CD206 presents a strategic advantage for the

targeted delivery of therapeutic agents to the tumor microenvironment. This guide will delve

into the experimental evidence supporting this binding specificity, comparing it with other known

CD206 ligands.

Comparative Analysis of CD206 Binding Ligands
The binding of CSPGAK to CD206 has been characterized and compared to other molecules

known to interact with this receptor. The following table summarizes the key quantitative data

from various studies.
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Ligand
Binding
Affinity (Kd)

Method Target Species Key Findings

CSPGAK

(mUNO)

Not explicitly

quantified in

provided results

Fluorescence

Anisotropy
Human, Mouse

Interacts with a

novel epitope

between C-type

lectin domains 1

and 2 of both

human and

mouse CD206.

The binding is

selective for

CD206+

macrophages.

Mannose High affinity Various Human, Mouse

Binds to the

carbohydrate

recognition

domains (CRDs)

of CD206. This

interaction is

crucial for the

receptor's role in

pathogen

recognition and

clearance of

glycoproteins.

RP-182

Not explicitly

quantified in

provided results

Computational

Docking
Human, Mouse

Binds to a cavity

in CRD5 of

CD206. This

peptide can

reprogram M2-

like TAMs to an

antitumor M1-like

phenotype.

MACTIDE Superior affinity

to mUNO

Not specified Not specified A new CD206-

binding peptide
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(CSPGAK) with enhanced

stability and

affinity compared

to CSPGAK.

Experimental Protocols for Validating Binding
Specificity
The validation of the CSPGAK-CD206 interaction relies on established biophysical and cell-

based assays. Below are detailed protocols for key experiments.

Fluorescence Anisotropy Assay
This technique is used to measure the binding of a small fluorescently labeled molecule (like

CSPGAK) to a larger protein (like CD206) in solution.

Objective: To confirm the direct interaction between CSPGAK and CD206 and to determine the

binding affinity.

Protocol:

Labeling: The CSPGAK peptide is chemically conjugated with a fluorescent probe (e.g., FAM

- carboxyfluorescein).

Titration: A constant concentration of the fluorescently labeled CSPGAK is titrated with

increasing concentrations of purified recombinant CD206 protein.

Measurement: The fluorescence anisotropy of the solution is measured at each titration point

using a spectrofluorometer.

Analysis: The change in anisotropy is plotted against the concentration of CD206. The data

is then fitted to a binding isotherm to calculate the dissociation constant (Kd). An increase in

anisotropy upon the addition of CD206 indicates binding.

In Silico Modeling and Docking
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Computational methods are employed to predict the binding site and mode of interaction

between CSPGAK and CD206.

Objective: To identify the specific domains and residues of CD206 involved in the interaction

with CSPGAK.

Protocol:

Model Generation: Three-dimensional structures of the CSPGAK peptide and the

extracellular domain of CD206 are generated using homology modeling or retrieved from

protein data banks.

Docking Simulation: Molecular docking simulations are performed using software like

ClusPro to predict the most favorable binding poses of CSPGAK on the surface of CD206.

Analysis: The predicted binding poses are analyzed to identify the key intermolecular

interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

This analysis can reveal the specific binding epitope on CD206.

Cell-Based Uptake and Targeting Studies
These experiments are crucial to validate that the binding observed in vitro translates to

selective targeting and uptake by CD206-expressing cells.

Objective: To demonstrate the specific uptake of CSPGAK by CD206-positive cells.

Protocol:

Cell Culture: M2-polarized macrophages (which express high levels of CD206) and control

cells (e.g., M1-polarized macrophages with low CD206 expression) are cultured.

Incubation: The cells are incubated with FAM-labeled CSPGAK for a defined period.

Washing: Unbound peptide is removed by washing the cells with phosphate-buffered saline

(PBS).

Analysis: The uptake of the fluorescent peptide is quantified using flow cytometry or

visualized by fluorescence microscopy. Higher fluorescence intensity in M2 macrophages
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compared to M1 macrophages indicates specific uptake mediated by CD206.

Visualizing Experimental Workflows and Signaling
Pathways
To further clarify the experimental logic and the biological context of the CSPGAK-CD206

interaction, the following diagrams are provided.
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Caption: Experimental workflow for validating CSPGAK-CD206 binding.
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Caption: Simplified CD206 internalization and potential signaling pathway.

Conclusion
The collective evidence from fluorescence anisotropy, in silico modeling, and cell-based assays

strongly supports the specific binding of the CSPGAK peptide to a novel epitope on CD206.

This interaction is conserved between mouse and human homologs, highlighting its potential

for translational applications. The specificity of CSPGAK for CD206-expressing macrophages,

coupled with its ability to be internalized, makes it a compelling candidate for the targeted

delivery of diagnostics and therapeutics to the tumor microenvironment. Further comparative

studies with newly developed ligands like MACTIDE will continue to refine our understanding

and utilization of CD206 as a therapeutic target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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